![molecular formula C22H25N3O B5297678 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile is a compound that belongs to the class of benzodiazepines. It has been widely studied for its potential application in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, which leads to a decrease in neuronal activity. This compound has also been shown to have activity against voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile are related to its mechanism of action. By acting as a positive allosteric modulator of the GABA-A receptor, this compound leads to a decrease in neuronal activity, which results in sedative, anxiolytic, and anticonvulsant effects. In addition, this compound has been shown to have activity against voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile in lab experiments include its well-established mechanism of action and its activity against a variety of diseases. However, there are also limitations to using this compound. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its potential clinical application.
Direcciones Futuras
There are several future directions for research on 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile. One area of interest is the development of analogs with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in the treatment of cancer, as it has been shown to have activity against several types of cancer cells. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile has been achieved by various methods. One of the most common methods involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane with benzyl cyanide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepane with benzyl chloride followed by the reaction with potassium cyanide. The yield of the compound varies depending on the method used, but it is typically in the range of 50-70%.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to have activity against a variety of diseases, including anxiety, insomnia, and epilepsy. In addition, this compound has been investigated for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-21-17-24(15-20-10-8-18(14-23)9-11-20)13-12-22(26)25(21)16-19-6-4-3-5-7-19/h3-11,21H,2,12-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRJWWMLUZTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.